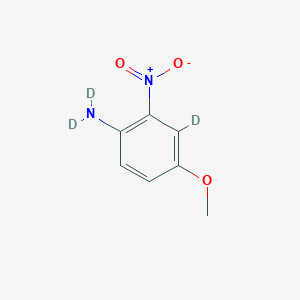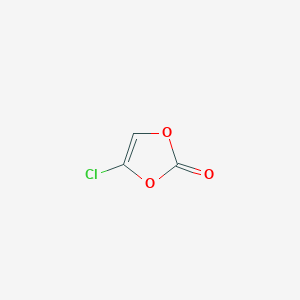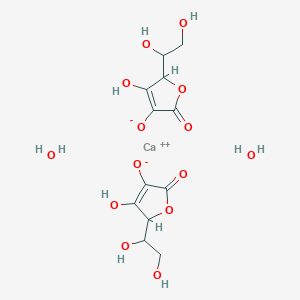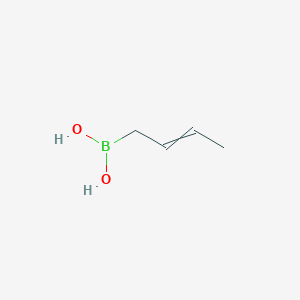
Crotylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-But-2-en-1-ylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-But-2-en-1-ylboronic acid typically involves the hydroboration of but-2-yne followed by oxidation. One common method is the use of diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) to add across the triple bond of but-2-yne, forming a boron-containing intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield (Z)-But-2-en-1-ylboronic acid.
Industrial Production Methods: Industrial production of (Z)-But-2-en-1-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-But-2-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Corresponding alcohols or aldehydes.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-But-2-en-1-ylboronic acid is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are used as enzyme inhibitors. (Z)-But-2-en-1-ylboronic acid can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine: Boronic acids, including (Z)-But-2-en-1-ylboronic acid, are explored for their potential in drug development. They can act as proteasome inhibitors, which are useful in treating certain cancers.
Industry: In the industrial sector, (Z)-But-2-en-1-ylboronic acid is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to form stable complexes with diols makes it useful in the development of sensors and separation technologies.
Mecanismo De Acción
The mechanism of action of (Z)-But-2-en-1-ylboronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, such as serine or threonine, forming a tetrahedral boronate complex. This interaction disrupts the enzyme’s normal function, leading to inhibition.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Compared to other boronic acids, (Z)-But-2-en-1-ylboronic acid has a unique (Z)-configuration, which can influence its reactivity and interactions. This configuration can lead to different stereochemical outcomes in reactions, making it valuable in stereoselective synthesis. Additionally, its ability to form stable complexes with diols distinguishes it from other boronic acids, enhancing its utility in sensing and separation applications.
Propiedades
IUPAC Name |
but-2-enylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSKGWZJVNAIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
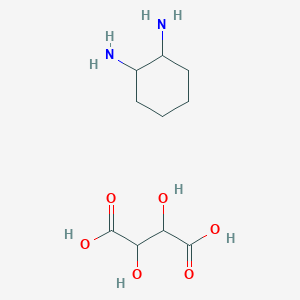
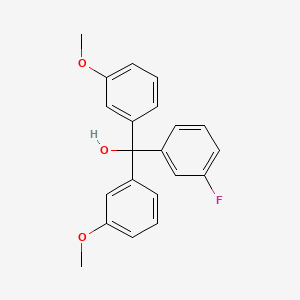
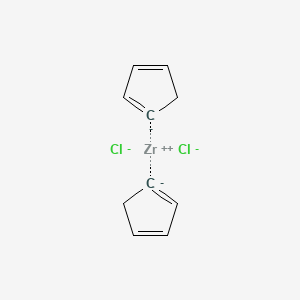
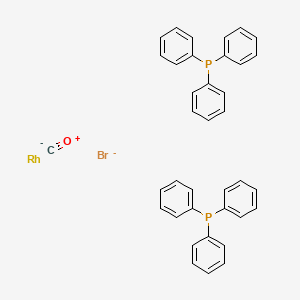
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
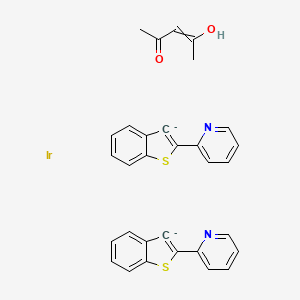

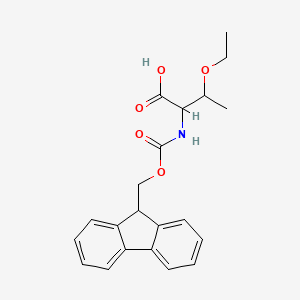
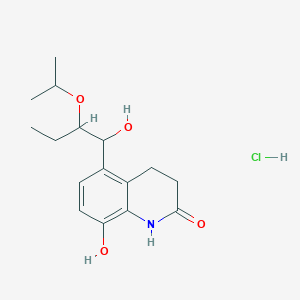
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
